molecular formula C14H20BBrO4 B6304861 4-Bromo-2,5-dimethoxyphenylboronic acid pinacol ester CAS No. 850080-55-6

4-Bromo-2,5-dimethoxyphenylboronic acid pinacol ester

Cat. No.: B6304861
CAS No.: 850080-55-6
M. Wt: 343.02 g/mol
InChI Key: SBTXAEGOMZKUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,5-dimethoxyphenylboronic acid pinacol ester is an organoboron compound characterized by a phenyl ring substituted with bromo and methoxy groups at the 4-, 2-, and 5-positions, respectively, and a pinacol boronate ester group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl structures . Its synthesis typically involves the esterification of the corresponding boronic acid with pinacol, often under anhydrous conditions to prevent hydrolysis .

Properties

IUPAC Name

2-(4-bromo-2,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)9-7-12(18-6)10(16)8-11(9)17-5/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTXAEGOMZKUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BBrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard-Based Boronic Acid Formation Followed by Pinacol Esterification

The most widely documented approach involves a two-step protocol starting from 2-bromo-4,5-dimethoxyiodobenzene.

Step 1: Boronic Acid Synthesis via Grignard Reaction

  • Substrate Activation : A solution of 2-bromo-4,5-dimethoxyiodobenzene in dry tetrahydrofuran (THF) and diethyl ether (1:1 v/v) is cooled to −78°C under inert atmosphere.

  • Grignard Reagent Formation : i-PrMgCl (1 equiv) is added dropwise, initiating iodide-magnesium exchange to generate the aryl magnesium intermediate.

  • Boronation : B(OEt)₃ (2.3 equiv) is introduced, allowing transmetallation to form the borate complex. Quenching with 10% HCl liberates the crude boronic acid.

Step 2: Pinacol Esterification

  • Esterification : The boronic acid is suspended in diethyl ether, treated with pinacol (1.2 equiv), and stirred at room temperature for 15 hours.

  • Purification : Concentration under reduced pressure followed by silica gel chromatography (petroleum ether/EtOAc 10:1) yields the title compound in 66% overall yield .

Critical Parameters :

  • Temperature Control : Maintaining −78°C during Grignard formation prevents side reactions.

  • Solvent Drying : Anhydrous THF/Et₂O ensures reagent stability.

  • Stoichiometry : Excess B(OEt)₃ drives boronation to completion.

Direct Boronic Acid Esterification (Procedure A)

For pre-existing 4-bromo-2,5-dimethoxyphenylboronic acid, pinacol esterification is streamlined:

  • Reaction Setup : The boronic acid (1 equiv) is suspended in Et₂O, and pinacol (1.2 equiv) is added.

  • Esterification : Stirring at room temperature for 15 hours under N₂ affords the ester.

  • Workup : Solvent removal and chromatography yield the product in 89% isolated yield .

Advantages :

  • Simpler Protocol : Eliminates Grignard steps.

  • Scalability : High yields facilitate multigram synthesis.

Limitations :

  • Boronic Acid Availability : Requires prior access to the boronic acid, which may necessitate additional synthetic steps.

Comparative Analysis of Methodologies

Parameter Grignard Route Direct Esterification
Starting Material2-Bromo-4,5-dimethoxyiodobenzene4-Bromo-2,5-dimethoxyphenylboronic acid
Steps21
Overall Yield66%89%
Key ChallengeMoisture-sensitive intermediatesBoronic acid accessibility
Ideal Use CaseEarly-stage diversificationLate-stage functionalization

Key Insight : The Grignard route is preferable for de novo synthesis, while direct esterification excels when boronic acids are readily available.

Reaction Optimization and Troubleshooting

Solvent Selection

  • Ether vs. THF : Et₂O minimizes side reactions during esterification, whereas THF enhances boronic acid solubility in Grignard steps.

  • Non-Polar Additives : Carbon tetrachloride (CCl₄) improves electrophilic bromination efficiency in related precursors.

Purification Strategies

  • Chromatography : Silica gel with EtOAc/petroleum ether gradients resolves ester from pinacol byproducts.

  • Recrystallization : Hexane/EtOAc mixtures (3:1) offer high-purity crystals for X-ray analysis.

Applications in Cross-Coupling Reactions

This boronic ester participates in Pd-catalyzed couplings to construct biaryl motifs in pharmaceuticals and organic electronics. For example:

  • Suzuki-Miyaura Coupling : Reacts with aryl halides under [Pd(Ph₃P)₄] (5 mol%) and K₂CO₃ in THF/H₂O (80°C, 12 h) to yield 4-arylthienoquinolines .

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dimethoxyphenylboronic acid pinacol ester in the Suzuki-Miyaura coupling reaction involves the following steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Pinacol Esters

Stability and Handling

  • Hydrolytic Stability : Pinacol esters are generally resistant to hydrolysis compared to boronic acids. However, compounds with electron-withdrawing groups (e.g., 4-fluoro-3,5-dimethoxyphenylboronic acid pinacol ester) may exhibit faster hydrolysis under basic conditions .
  • Thermal Stability: The target compound is stable under standard storage (2–8°C), similar to other pinacol esters.

Reaction Kinetics

Comparative studies on boronic ester reactivity with H₂O₂ (a model oxidative agent) reveal that electron-deficient arylboronic esters (e.g., nitro-substituted) react faster than electron-rich analogs. The 4-bromo-2,5-dimethoxyphenylboronic acid pinacol ester, with mixed electronic effects, exhibits intermediate reactivity .

Key Research Findings

  • Suzuki-Miyaura Coupling: The target compound demonstrates superior coupling efficiency with electron-rich aryl halides compared to non-brominated analogs, achieving yields >85% in model reactions .
  • Chemoselectivity : In iterative cross-coupling protocols, the bromo substituent allows sequential functionalization without requiring protective group strategies, a limitation for methoxy- or methylenedioxy-substituted esters .

Biological Activity

4-Bromo-2,5-dimethoxyphenylboronic acid pinacol ester (CAS No. 850080-55-6) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their ability to interact with biomolecules, making them valuable in drug development and therapeutic applications. This article explores the biological activity of 4-Bromo-2,5-dimethoxyphenylboronic acid pinacol ester, detailing its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a boronic acid moiety attached to a brominated aromatic ring with two methoxy substituents. This structure enhances its reactivity and interaction with various biological targets.

The mechanism of action of 4-Bromo-2,5-dimethoxyphenylboronic acid pinacol ester primarily involves its ability to form reversible covalent bonds with diols in biomolecules. This property is crucial for its role as a chemical probe in biological systems. The compound can interact with enzymes and receptors, potentially modulating their activity.

Anticancer Properties

Research indicates that boronic acid derivatives exhibit selective toxicity towards cancer cells. A study highlighted that the introduction of boronic acid groups into compounds increased their efficacy against breast cancer cells, suggesting a promising avenue for anticancer drug development .

Enzyme Inhibition

Boronic acids have been shown to inhibit proteasome activity, which is vital for regulating protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors, promoting cancer cell death .

Case Studies

  • Study on Selective Toxicity : A study demonstrated that replacing carboxylic acid groups with boronic acid groups enhanced selective toxicity towards aggressive lymphomas, indicating the therapeutic potential of such modifications .
  • Inhibition of Viral Replication : Another investigation focused on the antiviral activity of boronic acid derivatives against dengue virus (DENV). The compounds exhibited significant antiviral efficacy in human primary monocyte-derived dendritic cells (MDDCs), suggesting their relevance in treating viral infections .

Research Findings

StudyFocusOutcome
Combination therapy with bortezomibLymphoma treatmentEnhanced efficacy observed
Antiviral activity against DENVViral inhibitionSignificant efficacy in MDDCs
Selective toxicity towards breast cancer cellsCancer therapyIncreased selective toxicity noted

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterOptimal Range
CatalystPd(dppf)Cl₂ (1–3 mol%)
SolventTHF or DMSO
Temperature80–100°C
Reaction Time12–24 hours

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

  • Temperature : Store at 0–6°C in a desiccator to prevent hydrolysis of the boronic ester .
  • Atmosphere : Use inert gas (argon or nitrogen) to avoid oxidation.
  • Container : Amber glass vials with PTFE-lined caps to minimize light and moisture exposure.

Advanced: What strategies mitigate side reactions during Suzuki-Miyaura coupling with this compound?

Methodological Answer:
Common side reactions include protodeboronation and homocoupling. Mitigation strategies:

Base Optimization : Use weak bases (e.g., K₃PO₄) instead of strong bases (e.g., NaOH) to reduce protodeboronation .

Catalyst Tuning : Employ Pd catalysts with bulky ligands (e.g., SPhos) to suppress homocoupling .

Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize the boronate intermediate .

Q. Table 2: Side Reaction Analysis

Side ReactionMitigation Strategy
ProtodeboronationUse K₃PO₄ (pH 7–9)
HomocouplingAdd catalytic CuI or bulky ligands
Oxidative degradationStrict inert atmosphere

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:
The bromine atom:

  • Electron-Withdrawing Effect : Activates the boronate group for nucleophilic attack, accelerating coupling rates.
  • Steric Effects : The 4-bromo substituent may hinder transmetalation if steric bulk exceeds ligand tolerance.
  • Directing Effects : Bromine can act as a transient directing group in regioselective couplings .

Q. Key Data :

  • Coupling yields drop by ~15% when substituting bromine with bulkier groups (e.g., tert-butyl) due to steric clashes .

Basic: What analytical techniques validate the purity and structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm boronate ester integration (e.g., pinacol methyl groups at δ 1.3 ppm) and aryl proton patterns .
  • HPLC-MS : Detect impurities (e.g., free boronic acid) using reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental Analysis : Verify boron content (±0.3% deviation) .

Advanced: How do pH and solvent polarity affect the stability of this boronic ester?

Methodological Answer:

  • Acidic Conditions (pH < 5) : Rapid hydrolysis to free boronic acid due to protonation of the ester oxygen .
  • Basic Conditions (pH > 9) : Slow degradation via nucleophilic attack on the boron center.
  • Solvent Effects : Stability increases in non-polar solvents (e.g., toluene) vs. polar solvents (e.g., methanol) .

Q. Table 3: Stability Under Varying pH

pHHalf-Life (Hours)
3.0<1
7.048
10.012

Advanced: What are the safety protocols for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

Basic: What are the primary applications of this compound in organic synthesis?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Synthesis of biaryl motifs for pharmaceuticals and OLED materials .
  • Protecting Group Strategy : The pinacol ester stabilizes boronic acids during multi-step syntheses .

Advanced: How can computational modeling predict reactivity trends for this compound?

Methodological Answer:

  • DFT Calculations : Model transition states to predict coupling barriers (e.g., B3LYP/6-31G* level) .
  • Molecular Dynamics : Simulate solvent effects on boronate stability .

Advanced: What are the limitations of using this compound in aqueous-phase reactions?

Methodological Answer:

  • Hydrolysis Risk : Rapid degradation in water unless stabilized by micellar systems (e.g., SDS surfactants) .
  • Catalyst Poisoning : Water deactivates Pd catalysts; use hydrophilic ligands (e.g., TPGS-750-M) to improve compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.